2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid
Description
The compound 2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonic acid (CAS: 1175536-50-1) is a methanesulfonate salt of a triazole-containing antifungal agent. Its molecular formula is C₁₂H₁₃F₂N₃O₂·CH₄O₃S (total molecular weight: 365.35 g/mol), featuring a stereospecific (2R,3R) configuration in the butane-2,3-diol backbone . This compound is structurally related to azole antifungals like fluconazole and voriconazole, with modifications in the substituent groups that enhance solubility and bioavailability via the methanesulfonic acid counterion .
Key physicochemical properties include:
- Melting point: 173.5–174.5°C
- Storage: Stable under inert atmosphere at room temperature
- Purity: >95% by HPLC
Its antifungal activity arises from inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .
Properties
Molecular Formula |
C13H17F2N3O5S |
|---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C12H13F2N3O2.CH4O3S/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14;1-5(2,3)4/h2-4,6-8,18-19H,5H2,1H3;1H3,(H,2,3,4) |
InChI Key |
RWPFLARVZWFRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate typically begins with the preparation of the parent compound (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol, followed by mesylation. The parent compound is identified in chemical databases with CID 10286074.
The general synthetic pathway involves:
- Synthesis of the parent diol compound
- Reaction with methanesulfonyl chloride to form the methanesulfonate salt
Stereochemistry Considerations
The compound features two stereogenic centers, with the (2R,3R) configuration being critical for its biological activity. Stereoselective synthesis methods must be employed to ensure the correct configuration is obtained.
Detailed Reaction Conditions
Mesylation Reaction
One of the key steps in the preparation is the mesylation reaction, which involves:
- Reagents : The parent diol compound reacts with methanesulfonyl chloride (MsCl)
- Base : Typically triethylamine (Et₃N) is used to neutralize the HCl formed during the reaction
- Solvent : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : The reaction is usually conducted at low temperatures (0-5°C) initially, then allowed to warm to room temperature
- Time : Reaction times typically range from 2-4 hours
Reaction Mechanism
The mesylation reaction proceeds via nucleophilic attack of the hydroxyl group on the methanesulfonyl chloride, with the base (triethylamine) serving to deprotonate the alcohol and neutralize the HCl byproduct.
Industrial Production Methods
Scale-Up Considerations
Industrial production of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate requires careful optimization of reaction conditions to ensure:
- High yield
- High purity
- Consistent stereochemistry
- Cost-effectiveness
- Safety
Purification Techniques
Several purification methods are employed in industrial settings:
- Recrystallization : Using appropriate solvent systems to obtain pure crystals
- Chromatography : For higher purity requirements, though less common at industrial scale
- Filtration : To remove insoluble impurities
- Washing : With appropriate solvents to remove soluble impurities
Analytical Characterization
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇F₂N₃O₅S |
| Molecular Weight | 365.36 g/mol |
| CAS Number | 1175536-50-1 |
| EC Number | 815-196-0 |
Spectroscopic Identification
Verification of successful synthesis typically involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure
- Mass Spectrometry : To verify molecular weight
- IR Spectroscopy : To identify functional groups
- X-ray Crystallography : For definitive stereochemical confirmation
Alternative Synthetic Approaches
Direct Synthesis from Precursors
Alternative approaches may involve direct synthesis from simpler precursors, potentially including:
- Reaction of 2,4-difluorophenyl precursors with 1H-1,2,4-triazole derivatives
- Stereoselective reduction of ketone intermediates
- Use of chiral catalysts to control stereochemistry
Green Chemistry Approaches
More environmentally friendly approaches to the synthesis may include:
- Use of less hazardous solvents
- Catalytic processes to reduce waste
- Continuous flow chemistry for improved efficiency
- Biocatalytic methods for stereoselective steps
Quality Control Parameters
Purity Requirements
For pharmaceutical applications, stringent purity requirements must be met:
- Typically >99% chemical purity
- Defined limits for individual and total impurities
- Residual solvent limits according to ICH guidelines
- Stereochemical purity (enantiomeric excess) typically >99%
Stability Considerations
The stability of the compound under various conditions is critical for storage and handling:
- Temperature sensitivity
- Humidity effects
- Light sensitivity
- Long-term storage stability
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various antifungal agents.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal infections.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate involves its interaction with fungal cell membranes. The compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and ultimately fungal cell death . The triazole ring in the compound is crucial for its binding to the enzyme lanosterol 14α-demethylase, which is involved in ergosterol synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Bioactivity :
- The methanesulfonate derivative exhibits improved solubility compared to free-base triazoles, enhancing pharmacokinetic profiles .
- ER-24161 , a thiazole-containing analogue, demonstrates superior in vitro potency (MIC: 0.03 µg/mL) due to enhanced membrane permeability .
- Urea-linked thiadiazole derivatives (e.g., compound 8f ) show moderate activity (MIC: 2–8 µg/mL) but broader spectra against azole-resistant strains .
Synthetic Pathways :
- The parent triazole-diol intermediate is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones and triazoles .
- Voriconazole derivatives require fluoropyrimidine substitutions for Aspergillus activity, synthesized via Pd/C-catalyzed reactions .
Resistance Profiles :
- Fluconazole resistance in Candida spp. is linked to CYP51 mutations (e.g., Erg11p), whereas structural analogues like voriconazole retain efficacy due to higher binding affinity .
Advantages and Limitations
- Advantages of Methanesulfonate Salt :
- Limitations of Thiadiazole/Urea Derivatives :
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C13H12F2N6O
- Molecular Weight : 306.27 g/mol
- CAS Number : 89429-59-4
- IUPAC Name : 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
Case Study: Fluconazole Analogues
A study investigated various fluconazole analogues, including those with difluorophenyl substitutions. The results demonstrated that modifications in the triazole structure could enhance antifungal potency against strains such as Candida albicans and Aspergillus fumigatus .
Antimicrobial Properties
Methanesulfonic acid, a component of the compound, has been evaluated for its antimicrobial properties. In vitro studies showed that formulations containing methanesulfonic acid exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The mean log reduction in bacterial counts was substantial, indicating effective antimicrobial action .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that the compound's derivatives display selective cytotoxic effects. For instance, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7), showing promising results in inhibiting cell proliferation while maintaining lower toxicity levels in normal cells .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H12F2N6O |
| Molecular Weight | 306.27 g/mol |
| CAS Number | 89429-59-4 |
| IUPAC Name | 2-(2,4-difluorophenyl)-... |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors (e.g., 2,4-difluorobenzene) and triazole derivatives. Key steps include nucleophilic substitution to introduce the triazole ring and subsequent diol formation. Methanesulfonic acid is often used as a counterion in salt formation due to its strong acidity and solubility in organic solvents .
- Critical Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | Cl₂ or Br₂, Fe catalyst | Introduce reactive sites |
| Triazole coupling | 1,2,4-triazole, K₂CO₃, DMF | Ring formation |
| Diol protection | Methanesulfonic acid, controlled pH | Stabilize intermediates |
- Yield optimization requires strict temperature control (0–5°C during triazole coupling) and inert atmospheres to prevent oxidation .
Q. How is the stereochemistry of the compound validated, and what analytical techniques are essential for confirming its chiral centers?
- Methodological Answer : Chiral HPLC and X-ray crystallography are standard for stereochemical validation. For example, single-crystal X-ray diffraction (as in ) confirms the (2R,3R) configuration by analyzing bond angles and torsion parameters . Polarimetry and circular dichroism (CD) provide complementary data on optical activity.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly regarding antifungal efficacy?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility, solvent effects). To address this:
Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) testing.
Control solvent interactions : Methanesulfonic acid’s solubility properties may alter compound bioavailability; use dimethyl sulfoxide (DMSO) as a neutral carrier .
Cross-validate with structural analogs : Compare with efinaconazole derivatives to isolate structure-activity relationships .
Q. How can enantiomeric purity be optimized during synthesis, and what catalysts mitigate racemization?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) in key steps reduces racemization. For example:
- Sharpless epoxidation : Introduces diol stereocenters with >90% enantiomeric excess (ee) when using titanium-based catalysts .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Q. What role does methanesulfonic acid play in stabilizing the compound’s physicochemical properties, and how does this impact formulation design?
- Methodological Answer : Methanesulfonic acid enhances solubility and thermal stability via strong hydrogen bonding and low corrosivity. Its non-oxidizing nature prevents degradation during lyophilization or high-temperature storage .
- Formulation Considerations :
| Property | Impact |
|---|---|
| pKa (~-1.9) | Ensures protonation of the triazole moiety for bioavailability |
| Hygroscopicity | Requires desiccants in solid formulations |
| Compatibility | Avoids reactive excipients (e.g., amines) that could form salts |
Data Contradiction Analysis
Q. Why do computational models sometimes mispredict the compound’s binding affinity to fungal CYP51, and how can these discrepancies be addressed experimentally?
- Methodological Answer : Computational models often underestimate steric effects from the difluorophenyl group. To resolve this:
Molecular dynamics simulations : Incorporate flexible docking to account for side-chain mobility in the enzyme’s active site.
Crystallographic studies : Resolve co-crystal structures of the compound with Candida CYP51 to identify non-covalent interactions (e.g., π-stacking with heme) .
Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
